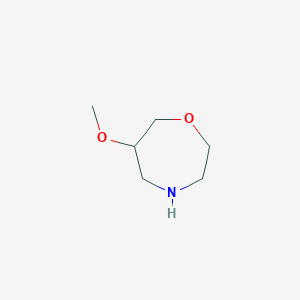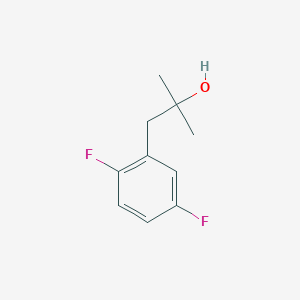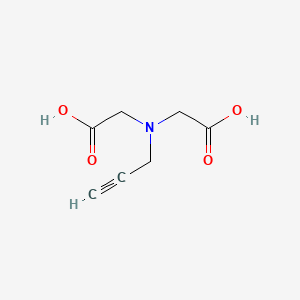
2,2'-(Prop-2-yn-1-ylazanediyl)diacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Prop-2-yn-1-ylazanediyl)diacetic acid is an organic compound with the molecular formula C7H9NO4 It is characterized by the presence of a prop-2-yn-1-yl group attached to an azanediyl diacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Prop-2-yn-1-ylazanediyl)diacetic acid typically involves the reaction of propargylamine with diacetic acid derivatives. One common method includes:
Starting Materials: Propargylamine and diacetic acid.
Reaction Conditions: The reaction is usually carried out in an aqueous medium with a suitable catalyst, such as a base (e.g., sodium hydroxide) to facilitate the nucleophilic substitution reaction.
Procedure: Propargylamine is added to a solution of diacetic acid under stirring. The mixture is heated to a specific temperature (usually around 60-80°C) for several hours to ensure complete reaction.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain pure 2,2’-(Prop-2-yn-1-ylazanediyl)diacetic acid.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(Prop-2-yn-1-ylazanediyl)diacetic acid may involve continuous flow reactors to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize production while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Prop-2-yn-1-ylazanediyl)diacetic acid can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azanediyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in aqueous or organic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-(Prop-2-yn-1-ylazanediyl)diacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-(Prop-2-yn-1-ylazanediyl)diacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-yn-1-yl group can participate in covalent bonding with active sites, while the diacetic acid moiety can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-(Methylazanediyl)diacetic acid: Similar structure but with a methyl group instead of a prop-2-yn-1-yl group.
Iminodiacetic acid: Lacks the prop-2-yn-1-yl group and has a simpler structure.
Uniqueness
2,2’-(Prop-2-yn-1-ylazanediyl)diacetic acid is unique due to the presence of the prop-2-yn-1-yl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This structural feature allows for specific interactions with molecular targets that are not possible with simpler compounds like iminodiacetic acid.
Properties
Molecular Formula |
C7H9NO4 |
|---|---|
Molecular Weight |
171.15 g/mol |
IUPAC Name |
2-[carboxymethyl(prop-2-ynyl)amino]acetic acid |
InChI |
InChI=1S/C7H9NO4/c1-2-3-8(4-6(9)10)5-7(11)12/h1H,3-5H2,(H,9,10)(H,11,12) |
InChI Key |
PJZLRSBZQYZNOL-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


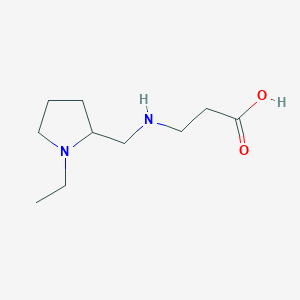
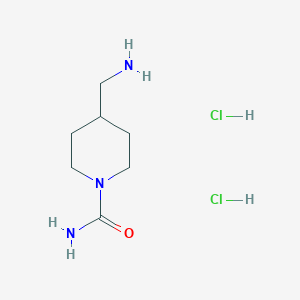
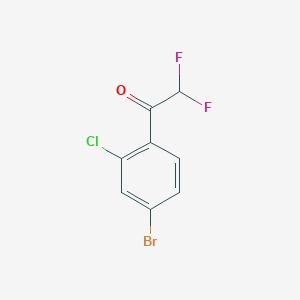

![Methyl 1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate](/img/structure/B13516575.png)
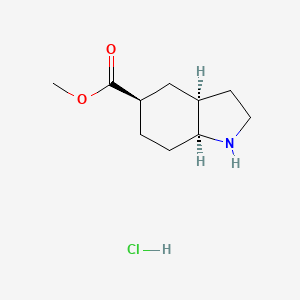
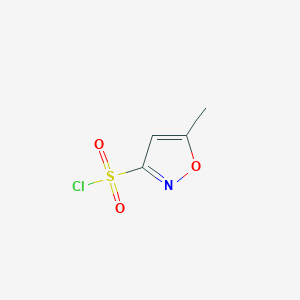
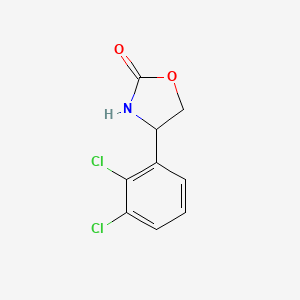
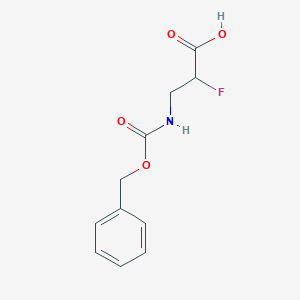
![3-{[(Benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B13516599.png)
![4-Methyl-2-oxabicyclo[2.1.1]hexan-3-one](/img/structure/B13516600.png)
